molecular formula C13H15NO3S B5340689 N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide

Cat. No.: B5340689
M. Wt: 265.33 g/mol
InChI Key: ISTCODLRPRHJKI-VOTSOKGWSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide: is a synthetic organic compound characterized by the presence of a thienyl group, a phenylacrylamide moiety, and a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide typically involves the reaction of 3-phenylacrylamide with a thienyl derivative under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to introduce the dioxido group. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane or acetonitrile.
  • Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
  • Catalyst: A catalyst such as a transition metal complex may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxido group to a hydroxyl group or other reduced forms.

    Substitution: The phenylacrylamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Reduced forms of the compound with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or thienyl rings.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It may modulate signaling pathways related to apoptosis, cell cycle regulation, or immune response.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide

Comparison:

  • Uniqueness: N-(1,1-dioxidotetrahydro-3-thienyl)-3-phenylacrylamide is unique due to the presence of both a phenylacrylamide moiety and a dioxido-thienyl group, which confer distinct chemical and biological properties.
  • Chemical Properties: Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions.
  • Biological Activity: Its specific structural features may result in unique interactions with biological targets, leading to distinct pharmacological effects.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-13(7-6-11-4-2-1-3-5-11)14-12-8-9-18(16,17)10-12/h1-7,12H,8-10H2,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTCODLRPRHJKI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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